
Polonium-218
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polonium-218 atom is the radioactive isotope of polonium with relative atomic mass 218.008966 and half-life of 3.10 min.
Wissenschaftliche Forschungsanwendungen
Neutralization Kinetics
Polonium-218 ions undergo neutralization in controlled atmospheric conditions, which is critical for understanding environmental interactions. The neutralization processes involve electron-scavenging and electron-transfer mechanisms, with significant implications for atmospheric chemistry and environmental science (Chu & Hopke, 1988). Similarly, environmental neutralization of this compound ions has been extensively studied, demonstrating the crucial role of oxygen and nitrogen dioxide in these processes (Goldstein & Hopke, 1985).
Electrostatic and Diffusion Properties
Unattached this compound in nitrogen gas systems containing trace concentrations of propylene reveals significant insights into its diffusion coefficient and ion mobility. These properties are essential for understanding the behavior of this compound in various industrial and environmental settings (Chan & Phillips, 1991).
Applications in Physics and Chemistry
Studies on polonium isotopes, including this compound, contribute significantly to our understanding of nuclear physics and chemistry. These studies have revealed surprising structural and behavioral aspects of polonium isotopes, which are crucial for developing new materials and technologies (Cocolios et al., 2010).
Industrial and Environmental Impact
Research on this compound has significant implications for industrial and environmental health. For instance, the adsorption properties of polonium and its interaction with various metals in different gas atmospheres provide insights into its containment and management in nuclear facilities (Maugeri et al., 2016). Additionally, studies on the colloidal properties of polonium-210 solutions help in understanding its behavior in biological systems and environmental contexts (Morrow et al., 1964).
Health and Safety
Research on polonium, including this compound, has also contributed to understanding its health implications, particularly in the context of radiation safety and toxicology. Studies on mortality among workers exposed to polonium-210, a closely related isotope, provide essential data for occupational health and safety regulations (Boice et al., 1978).
Eigenschaften
CAS-Nummer |
15422-74-9 |
|---|---|
Molekularformel |
Po |
Molekulargewicht |
218.00897 g/mol |
IUPAC-Name |
polonium-218 |
InChI |
InChI=1S/Po/i1+9 |
InChI-Schlüssel |
HZEBHPIOVYHPMT-KUYOKYOWSA-N |
Isomerische SMILES |
[218Po] |
SMILES |
[Po] |
Kanonische SMILES |
[Po] |
| 93862-53-4 | |
Synonyme |
218Po radioisotope Po-218 radioisotope Polonium-218 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



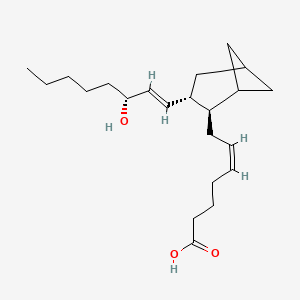

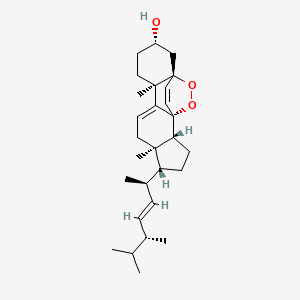

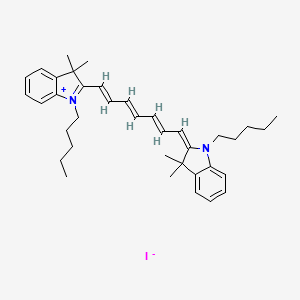


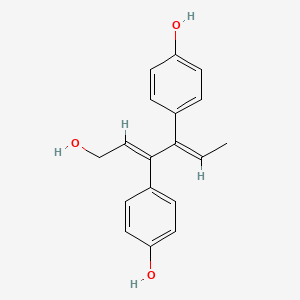
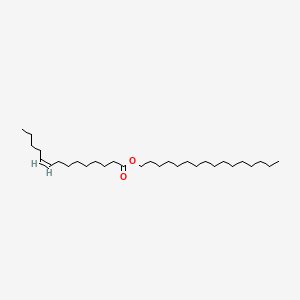
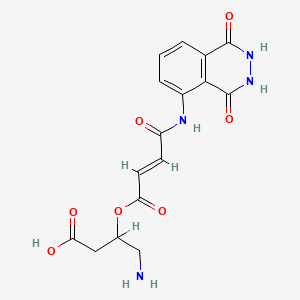


![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)
